molecular formula C18H26N2O2S B2373608 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1421521-97-2

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2373608
CAS No.: 1421521-97-2
M. Wt: 334.48
InChI Key: PWRYVCPSLSRWHC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1421521-97-2) is a high-purity chemical compound supplied for research applications. This compound has a molecular formula of C18H26N2O2S and a molecular weight of 334.48 g/mol . The substance is characterized by its unique structure featuring a benzenesulfonamide group and a pyrrolidine moiety connected by a but-2-yn-1-yl linker. Researchers value this specific molecular architecture for exploring structure-activity relationships in medicinal chemistry and chemical biology. The compound requires storage at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. For more detailed specifications or bulk inquiries, please contact our scientific support team.

Properties

IUPAC Name

4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRYVCPSLSRWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrolidinyl-Butynyl Intermediate: This step involves the reaction of 4-bromo-1-butyne with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)but-2-yne.

    Sulfonamide Formation: The intermediate is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinyl-butynyl chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are drawn based on substituent variations, synthetic routes, yields, and biological activities (where available).

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight Key Features
Target Compound 4-(tert-butyl), N-(4-pyrrolidin-1-ylbut-2-yn-1-yl) Not provided Alkyne linker, pyrrolidine
4-[1-(4-Cl-benzoyl)-...-benzenesulfonamide (11) 4-chloro-benzoyl, N-(4,6-dimethyl-pyrimidin-2-yl) Not provided Antimicrobial activity
Compound 2e Tetramethylpiperidinyloxy, phenylsulfonyl ~606.8 g/mol Radical stabilization groups
N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide Butanamide (vs. sulfonamide in target) ~236.3 g/mol Altered polarity and bioavailability
4-(tert-butyl)-N-(5-ethoxy-6-methoxy-...) Ethoxy, methoxy, inden-1-yl 417.52 g/mol Increased steric hindrance

Research Findings and Functional Insights

  • Synthetic Scalability: The target compound’s synthesis likely benefits from modular approaches (e.g., Sonogashira coupling for alkyne formation), similar to methods used for compound 2e/2f, but may require optimization to match the high yields seen in TBS-protected analogs .

Biological Activity

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a tert-butyl substituent, and a pyrrolidinyl-butynyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrrolidinyl-Butynyl Intermediate : Reaction of 4-bromo-1-butyne with pyrrolidine under basic conditions.
  • Sulfonamide Formation : The intermediate is reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the pyrrolidinyl-butynyl chain may enhance the compound's binding affinity and specificity.

Potential Therapeutic Applications

Research indicates that this compound may possess various therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Properties : Investigations into its cytotoxic effects against various cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Table 1: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(tert-butyl)benzenesulfonamideLacks pyrrolidinyl chainModerate anti-inflammatory
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamideLacks tert-butyl groupLower stability and activity
3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-y]ureaUrea functional groupDifferent mechanism, less potent

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzenesulfonamide:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF7, suggesting significant anticancer potential.
  • Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, including carbonic anhydrase, which is crucial for tumor growth regulation.
  • Pharmacokinetics and Toxicology : Preliminary toxicological assessments have shown that the compound exhibits low toxicity profiles in animal models, indicating its potential for further development as a therapeutic agent.

Q & A

Basic: What are the key synthetic strategies for synthesizing 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide?

The synthesis involves a multi-step sequence:

Sulfonamide formation : React 4-(tert-butyl)benzenesulfonyl chloride with a propargylamine derivative (e.g., 4-(pyrrolidin-1-yl)but-2-yn-1-amine) under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .

Alkyne functionalization : Introduce the pyrrolidine moiety via nucleophilic substitution or copper-catalyzed coupling .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor reaction progress via TLC (Rf ~0.3–0.5) .
Critical parameters : pH control during sulfonamide formation and inert atmosphere (N₂/Ar) to prevent alkyne oxidation .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.3 ppm for CH₃), sulfonamide (δ ~7.5–8.0 ppm for aromatic protons), and pyrrolidine (δ ~2.5–3.5 ppm for N–CH₂) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₇N₂O₂S: ~355.18 g/mol) .
  • HPLC : Purity >95% assessed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

  • Catalyst screening : Test Pd/Cu systems for alkyne-amine coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
  • Temperature gradients : Optimize between 60–100°C to balance reaction rate and side-product formation (e.g., alkyne dimerization) .
  • Data-driven approach : Use design of experiments (DoE) to analyze interactions between variables (pH, solvent, catalyst loading) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based viability vs. flow cytometry) .
  • Structural analogs : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate the impact of specific functional groups on activity .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR) .

Advanced: What mechanistic hypotheses explain its potential bioactivity?

  • Target engagement : The sulfonamide group may inhibit carbonic anhydrase or bind to ATP pockets in kinases via hydrogen bonding .
  • Alkyne reactivity : The but-2-yn-1-yl group could act as a Michael acceptor, forming covalent adducts with cysteine residues in proteins .
  • Pyrrolidine interactions : The tertiary amine may enhance membrane permeability or modulate receptor affinity (e.g., GPCRs) .

Basic: Which structural features are critical for its physicochemical properties?

  • tert-butyl group : Enhances lipophilicity (logP ~3.5) and metabolic stability .
  • Sulfonamide : Improves aqueous solubility (via hydrogen bonding) and target selectivity .
  • But-2-yn-1-yl linker : Introduces rigidity, affecting conformational flexibility and binding kinetics .

Advanced: How does the alkyne moiety influence stability and reactivity under physiological conditions?

  • Oxidative stability : The alkyne is susceptible to oxidation (e.g., by cytochrome P450 enzymes), forming reactive ketones or epoxides .
  • Click chemistry compatibility : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis .
  • pH-dependent degradation : Monitor stability in buffers (pH 4–9) to identify optimal storage conditions .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the tert-butyl with CF₃ or cyclopropyl to assess steric/electronic effects .
  • Linker variations : Substitute the but-2-yn-1-yl group with ethylene or amide spacers to evaluate flexibility .
  • Bioisosteres : Replace pyrrolidine with morpholine or azetidine to modulate basicity and solubility .
  • Validation : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase II) and cytotoxicity screens .

Basic: What protocols ensure high purity during large-scale synthesis?

  • Crystallization : Use ethanol/water mixtures to isolate the product with >99% purity .
  • Continuous flow systems : Minimize side reactions via precise temperature/residence time control .
  • Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What computational approaches predict its binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with carbonic anhydrase IX (PDB ID: 3IAI) .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

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